molecular formula C17H18N4O3 B4200165 1-[5-(Furan-2-ylmethylamino)-3-(4-methoxyphenyl)-1,2,4-triazol-1-yl]propan-1-one

1-[5-(Furan-2-ylmethylamino)-3-(4-methoxyphenyl)-1,2,4-triazol-1-yl]propan-1-one

Cat. No.: B4200165
M. Wt: 326.35 g/mol
InChI Key: HQSDOTJALHHXBI-UHFFFAOYSA-N
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Description

1-[5-(Furan-2-ylmethylamino)-3-(4-methoxyphenyl)-1,2,4-triazol-1-yl]propan-1-one is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a furan ring, a methoxyphenyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(Furan-2-ylmethylamino)-3-(4-methoxyphenyl)-1,2,4-triazol-1-yl]propan-1-one typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction, where a furan derivative reacts with a suitable electrophile.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a Friedel-Crafts acylation reaction, using methoxybenzene and an acyl chloride.

    Final Assembly: The final compound is assembled through a series of condensation and coupling reactions, ensuring the correct positioning of all functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-[5-(Furan-2-ylmethylamino)-3-(4-methoxyphenyl)-1,2,4-triazol-1-yl]propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[5-(Furan-2-ylmethylamino)-3-(4-methoxyphenyl)-1,2,4-triazol-1-yl]propan-1-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[5-(Furan-2-ylmethylamino)-3-(4-methoxyphenyl)-1,2,4-triazol-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-furylmethyl)-4-methoxybenzamide
  • N-(2-furylmethyl)-4-nitrobenzamide
  • N-(2-furylmethyl)-2-naphthalenesulfonamide

Uniqueness

1-[5-(Furan-2-ylmethylamino)-3-(4-methoxyphenyl)-1,2,4-triazol-1-yl]propan-1-one stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its triazole ring, in particular, is known for its stability and versatility in various chemical reactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[5-(furan-2-ylmethylamino)-3-(4-methoxyphenyl)-1,2,4-triazol-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-3-15(22)21-17(18-11-14-5-4-10-24-14)19-16(20-21)12-6-8-13(23-2)9-7-12/h4-10H,3,11H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSDOTJALHHXBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(=NC(=N1)C2=CC=C(C=C2)OC)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[5-(Furan-2-ylmethylamino)-3-(4-methoxyphenyl)-1,2,4-triazol-1-yl]propan-1-one
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1-[5-(Furan-2-ylmethylamino)-3-(4-methoxyphenyl)-1,2,4-triazol-1-yl]propan-1-one
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1-[5-(Furan-2-ylmethylamino)-3-(4-methoxyphenyl)-1,2,4-triazol-1-yl]propan-1-one
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1-[5-(Furan-2-ylmethylamino)-3-(4-methoxyphenyl)-1,2,4-triazol-1-yl]propan-1-one
Reactant of Route 5
1-[5-(Furan-2-ylmethylamino)-3-(4-methoxyphenyl)-1,2,4-triazol-1-yl]propan-1-one
Reactant of Route 6
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1-[5-(Furan-2-ylmethylamino)-3-(4-methoxyphenyl)-1,2,4-triazol-1-yl]propan-1-one

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